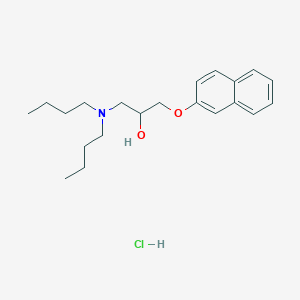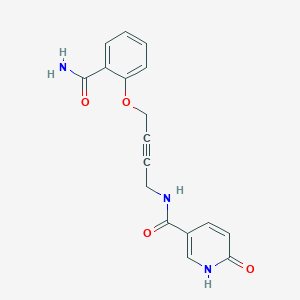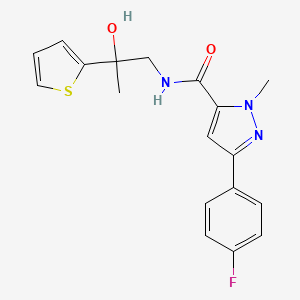
1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea, also known as MNUT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. MNUT is a thiazolyl urea derivative that exhibits remarkable biological activity, making it a promising candidate for drug development and other scientific research applications.
Applications De Recherche Scientifique
Conformational Adjustments in Urea Derivatives
1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea and its derivatives have been studied for their conformational adjustments. Research by Phukan and Baruah (2016) in "CrystEngComm" highlights these adjustments in urea and thiourea based assemblies. They found significant differences in the homodimeric sub-assemblies of urea and thiourea derivatives, influenced by intramolecular hydrogen bonding and anion-dependent heterosynthons, impacting their self-assembly and polymorphism (Phukan & Baruah, 2016).
Synthesis and Characterization of Thiazole Derivatives
Research on the synthesis of related thiazole derivatives, as described by Ai (2008) in the "Chinese Journal of Applied Chemistry", provides insights into the chemical processes involved in creating compounds with structural similarities to 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea. These studies are essential for understanding the chemical properties and potential applications of such compounds (Ai, 2008).
Antioxidant and Anticancer Activities
A study published in "Molecules" by Tumosienė et al. (2020) examines the antioxidant and anticancer activities of derivatives similar to 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea. This research is crucial for exploring the potential medical applications of such compounds, particularly in treating diseases like cancer (Tumosienė et al., 2020).
Structure-Activity Relationships in Kinase Inhibitors
The structure-activity relationships (SAR) of related urea derivatives, as explored in the Journal of Medicinal Chemistry by Regan et al. (2003), provide insights into the medicinal chemistry applications of such compounds. Their research on p38alpha MAP kinase inhibitors, which includes similar urea derivatives, is vital for understanding how structural variations in these compounds affect their biological activity (Regan et al., 2003).
Synthesis and Toxicity Evaluation of Pyrazoline Derivatives
Jasril et al. (2019) in the "Indonesian Journal of Chemistry" discuss the synthesis and toxicity evaluation of pyrazoline derivatives that share structural similarities with 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea. Their work contributes to understanding the safety and potential risks associated with the use of these compounds (Jasril et al., 2019).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-16-9-5-8-15(12-16)22-20(25)24-21-23-19(13-27-21)18-11-4-7-14-6-2-3-10-17(14)18/h2-13H,1H3,(H2,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVYLZJDUZJVRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2412750.png)


![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)


![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)

![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2412766.png)
![N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2412767.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2412768.png)
![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2412769.png)
![N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2412770.png)